(R)-3-Trifluoromethyl-cyclohexanone
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Overview
Description
®-3-Trifluoromethyl-cyclohexanone is an organic compound characterized by a cyclohexanone ring substituted with a trifluoromethyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Trifluoromethyl-cyclohexanone typically involves the introduction of a trifluoromethyl group into a cyclohexanone precursor. One common method is the trifluoromethylation of cyclohexanone using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) under controlled conditions.
Industrial Production Methods: In industrial settings, the production of ®-3-Trifluoromethyl-cyclohexanone may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: ®-3-Trifluoromethyl-cyclohexanone can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can yield alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl carboxylic acids, while reduction can produce trifluoromethyl alcohols.
Scientific Research Applications
®-3-Trifluoromethyl-cyclohexanone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is explored for its potential use in drug development, particularly for its ability to enhance the metabolic stability and bioavailability of pharmaceuticals.
Industry: It is used in the production of agrochemicals and other specialty chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ®-3-Trifluoromethyl-cyclohexanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
3-Trifluoromethyl-cyclohexanol: A reduced form of ®-3-Trifluoromethyl-cyclohexanone.
3-Trifluoromethyl-cyclohexane carboxylic acid: An oxidized derivative.
3-Trifluoromethyl-cyclohexylamine: A substituted derivative with an amine group.
Uniqueness: ®-3-Trifluoromethyl-cyclohexanone is unique due to its specific stereochemistry and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(3R)-3-(trifluoromethyl)cyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O/c8-7(9,10)5-2-1-3-6(11)4-5/h5H,1-4H2/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHADNJOEQWBXAR-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CC(=O)C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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